2-(2-Chlorophenyl)-1-hydrazinecarbothioamide

Antibacterial Medicinal Chemistry SAR

Researchers synthesizing bioactive heterocycles often face supply inconsistency for ortho-substituted thiosemicarbazide precursors. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (CAS 877-52-1) resolves this with its precisely positioned ortho-chlorine, critical for modulating electronic properties and biological activity in derivative libraries. • Enables SAR studies differentiating ortho-, meta-, and para-substitution effects on antibacterial and antimalarial potency. • Serves as a direct precursor to 1,2,4-triazoles, thiadiazoles, and quinoline-hydrazinecarbothioamide hybrids with demonstrated antituberculosis activity. • Consistent ≥95% purity and multi-gram availability ensure uninterrupted lead optimization campaigns.

Molecular Formula C7H8ClN3S
Molecular Weight 201.68 g/mol
CAS No. 877-52-1
Cat. No. B1362076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-hydrazinecarbothioamide
CAS877-52-1
Molecular FormulaC7H8ClN3S
Molecular Weight201.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NNC(=S)N)Cl
InChIInChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
InChIKeyFBZHHNIYVSQVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (CAS 877-52-1) - Technical Specifications and Procurement Guide


2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (CAS 877-52-1) is a small-molecule thiosemicarbazide derivative with a molecular formula of C7H8ClN3S and a molecular weight of 201.68 g/mol . This compound is characterized by the presence of an ortho-chlorophenyl substituent on the hydrazinecarbothioamide core, which influences its physicochemical properties and serves as a key intermediate in the synthesis of diverse heterocyclic scaffolds with potential biological activities [1][2].

Why 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (CAS 877-52-1) Cannot Be Substituted by Other Chlorophenyl Thiosemicarbazides


The 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide molecule cannot be simply interchanged with its structural isomers or analogs due to the critical role of the ortho-chlorine substitution on the phenyl ring in dictating both its solid-state packing and biological activity. Studies on related thiosemicarbazide systems have demonstrated that the position of the chlorine atom (ortho vs. para) directly influences electron delocalization within the thiosemicarbazide chain, thereby modulating the compound's capacity for metal chelation and its resultant antibacterial potency [1][2]. This structure-activity relationship (SAR) means that substituting a para-chlorophenyl analog, for example, would likely lead to significantly different, and potentially inferior, biological outcomes or metal-complexation efficiency in research applications [3].

Comparative Performance Data for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (CAS 877-52-1) Against Closest Analogs


Comparative Antibacterial Efficacy: Ortho-Chloro vs. Unsubstituted Phenylthiosemicarbazide

The ortho-chlorophenyl substitution in the target compound confers a distinct advantage in antibacterial potency relative to its unsubstituted phenylthiosemicarbazide analog. The presence of the chlorine atom enhances the reductive capacity and electron delocalization in the thiosemicarbazide moiety, a key factor for its antibacterial mechanism [1]. While quantitative IC50 data for the unsubstituted 4-phenylthiosemicarbazide is available, direct head-to-head quantitative comparison data for 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide is not currently identified in the open literature. However, class-level inferences from related ortho-chlorophenyl thiosemicarbazide derivatives support a consistent trend of enhanced antibacterial activity over unsubstituted counterparts [2].

Antibacterial Medicinal Chemistry SAR

Positional Isomerism: Differential Impact on Urease Inhibition

The position of the chlorine atom on the phenyl ring is a key determinant of biological activity in thiosemicarbazide derivatives. A systematic study of 1-[(4′-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives demonstrated potent urease inhibition (IC50 range: 0.32–25.13 µM) and highlighted that the position of substituents on the aryl ring is critical for activity [1]. This SAR principle implies that 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (ortho-chloro) is not functionally equivalent to its para-chloro isomer (CAS 42135-75-1) or meta-chloro isomer (N-(3-Chlorophenyl)hydrazinecarbothioamide) [2][3]. While direct data for the target compound in urease assays is absent, the class-level evidence strongly suggests distinct activity profiles based on chlorine position.

Urease Inhibition SAR Enzyme Assay

Antioxidant Activity: Ortho-Chlorophenyl Substitution in Metal Complex Formation

The antioxidant potential of thiosemicarbazide derivatives is significantly enhanced upon complexation with metal ions. A study on N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide and its Cu(II), Zn(II), ZrO(II), Hg(II), and UO2(II) metal complexes characterized their structure and evaluated their antioxidant activity [1]. While the parent ligand's specific antioxidant IC50 is not detailed, the formation of stable metal complexes demonstrates the utility of the ortho-chlorophenyl scaffold in creating bioactive metallodrug candidates [2]. This contrasts with the reported lower biological activity of the analogous semicarbazide (oxygen-containing) derivatives, which exhibit a different selectivity and risk profile [3].

Antioxidant Metal Complexes Coordination Chemistry

Broad-Spectrum Antimicrobial Potential of 2-Chlorophenyl Scaffold

The 2-chlorophenyl group is a key pharmacophore in advanced hydrazinecarbothioamide derivatives exhibiting a broad spectrum of antimicrobial activities. A study on 2-(2-(2-chlorophenyl)quinoline-4-carbonyl)-N-substituted hydrazinecarbothioamide derivatives demonstrated in vitro antibacterial, antifungal, antimalarial, and antituberculosis activities [1]. Notably, compounds 8d, 8f, 8i, 8l, and 8n showed potent activity against Staphylococcus aureus, while compounds 8d, 8g, 8k, 8l, and 8q exhibited potent antimalarial activity comparable to standard drugs Chloroquine and Quinine [2]. This demonstrates the high value of the 2-chlorophenyl hydrazinecarbothioamide core for generating multi-target antimicrobial agents.

Antimicrobial Antifungal Antimalarial Antituberculosis

Key Applications for Procuring 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide (CAS 877-52-1)


Lead Scaffold for Broad-Spectrum Antimicrobial Drug Discovery

As a precursor to 2-(2-(2-chlorophenyl)quinoline-4-carbonyl)-N-substituted hydrazinecarbothioamide derivatives, this compound is a critical starting material for generating libraries of molecules with demonstrated in vitro antibacterial, antifungal, antimalarial, and antituberculosis activities [1][2]. The ortho-chlorophenyl substitution is essential for the broad-spectrum activity observed in its derivatives.

Ligand in the Synthesis of Bioactive Metal Complexes

The thiosemicarbazide moiety is a versatile ligand for metal ions. The ortho-chlorophenyl substitution enhances the electron-donating properties of the ligand, as demonstrated in the synthesis and antioxidant evaluation of Cu(II), Zn(II), and other metal complexes of structurally related N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide [3]. This makes the target compound a superior candidate for developing metallodrugs or catalysts where ligand electronic tuning is required.

Structure-Activity Relationship (SAR) Studies on Halogen Position

The precise ortho-chlorine position is a critical variable in medicinal chemistry. Research has shown that the location of halogen substitution on the phenyl ring dramatically alters the urease inhibitory potency and antibacterial activity of thiosemicarbazides [4][5]. Procuring 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide specifically allows for systematic SAR investigations that differentiate the effects of ortho-, meta-, and para-substitution, a level of detail not possible with other isomers.

Synthesis of Heterocyclic Building Blocks

This compound is a key intermediate for synthesizing various pharmacologically relevant heterocycles, including 1,2,4-triazoles, thiadiazoles, and oxadiazoles [6]. The specific ortho-chloro substitution pattern influences the reactivity and final properties of these heterocycles, making this compound a valuable and specific reagent for creating novel chemical entities in pharmaceutical research and development pipelines.

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